5-Methyl-1,3-hexadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

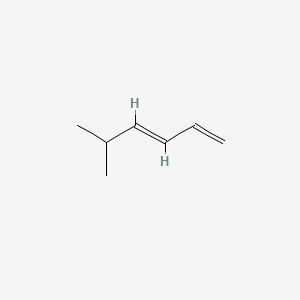

Structure

3D Structure

Properties

CAS No. |

32763-70-5 |

|---|---|

Molecular Formula |

C7H12 |

Molecular Weight |

96.17 g/mol |

IUPAC Name |

(3E)-5-methylhexa-1,3-diene |

InChI |

InChI=1S/C7H12/c1-4-5-6-7(2)3/h4-7H,1H2,2-3H3/b6-5+ |

InChI Key |

HQLSCIPCIFAMOK-AATRIKPKSA-N |

SMILES |

CC(C)C=CC=C |

Isomeric SMILES |

CC(C)/C=C/C=C |

Canonical SMILES |

CC(C)C=CC=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-1,3-hexadiene: Structural Isomers and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methyl-1,3-hexadiene, focusing on its structural isomers, stereochemistry, and analytical characterization. This information is critical for professionals in research and drug development who may encounter or utilize this compound in synthetic pathways.

Introduction to this compound

This compound is a conjugated diene with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1][2] Its structure, featuring a methyl group at the fifth carbon of a hexadiene chain, gives rise to a rich variety of isomers, including constitutional isomers and stereoisomers. The conjugated diene system is a key functional group that dictates its reactivity, particularly in cycloaddition reactions like the Diels-Alder reaction.[1] The presence of a chiral center and a trisubstituted double bond introduces stereochemical complexity that is crucial for understanding its chemical behavior and for its application in stereoselective synthesis.

Structural Isomers and Stereochemistry

The systematic IUPAC name for the trans isomer is (3E)-5-methylhexa-1,3-diene. The structure of this compound allows for several types of isomerism, which are outlined below.

Constitutional Isomers

Constitutional isomers have the same molecular formula (C₇H₁₂) but different connectivity of atoms. For this compound, these include isomers with different positioning of the double bonds and the methyl group. Examples of constitutional isomers include:

-

Positional Isomers of the Diene: 5-Methyl-1,4-hexadiene, 2-Methyl-1,3-hexadiene, 3-Methyl-1,3-hexadiene, etc.[1]

-

Cyclic Isomers: Various methylcyclohexene and dimethylcyclopentene isomers.

Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. This compound exhibits both geometric isomerism and enantiomerism.

The double bond at the C3-C4 position can exist in two different geometries, leading to (E) and (Z) isomers (also referred to as trans and cis, respectively). The (E)-isomer is generally more stable due to reduced steric hindrance.[1]

-

(3E)-5-Methyl-1,3-hexadiene (trans)

-

(3Z)-5-Methyl-1,3-hexadiene (cis)

The carbon atom at position 5 is a chiral center as it is bonded to four different groups (a hydrogen atom, a methyl group, an ethyl group, and a propenyl group). This results in two enantiomers for each geometric isomer:

-

(3E,5R)-5-Methyl-1,3-hexadiene and (3E,5S)-5-Methyl-1,3-hexadiene

-

(3Z,5R)-5-Methyl-1,3-hexadiene and (3Z,5S)-5-Methyl-1,3-hexadiene

The logical relationship between these isomers is depicted in the following diagram:

Caption: Isomeric relationships of this compound.

Physicochemical Properties

| Property | (3E)-5-Methyl-1,3-hexadiene (trans) | Notes |

| Molecular Formula | C₇H₁₂ | - |

| Molecular Weight | 96.17 g/mol | [2] |

| XLogP3-AA | 2.8 | A measure of lipophilicity.[2] |

| Boiling Point | Not available | Expected to be in the range of other C7 hydrocarbons. |

| Density | Not available | - |

| Refractive Index | Not available | - |

Experimental Protocols

The synthesis and separation of specific isomers of this compound require carefully chosen experimental conditions.

Synthesis of this compound Isomers

Two common methods for the synthesis of conjugated dienes like this compound are the Wittig reaction and the dehydration of alcohols.

The Wittig reaction is a versatile method for forming carbon-carbon double bonds.[3][4] To synthesize this compound, an appropriate phosphorus ylide can be reacted with an aldehyde. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

-

General Protocol for Wittig Reaction:

-

Ylide Preparation: An appropriate phosphonium (B103445) salt (e.g., allyltriphenylphosphonium bromide) is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere. A strong base (e.g., n-butyllithium or sodium hydride) is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.

-

Reaction with Aldehyde: A solution of the aldehyde (e.g., isobutyraldehyde) in the same solvent is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography to isolate the desired diene.

-

The workflow for a Wittig synthesis is illustrated below:

Caption: General workflow for Wittig synthesis of dienes.

Acid-catalyzed dehydration of an appropriate alcohol, such as 5-methylhexan-2-ol, can yield a mixture of isomeric alkenes, including this compound.[5] The reaction typically follows Zaitsev's rule, favoring the formation of the more substituted alkene.[6]

-

General Protocol for Alcohol Dehydration:

-

Reaction Setup: The alcohol (e.g., 5-methylhexan-2-ol) is mixed with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) in a distillation apparatus.

-

Dehydration: The mixture is heated to a temperature sufficient to cause dehydration and distill the resulting alkene product. The removal of the alkene as it forms drives the equilibrium towards the product.

-

Work-up and Purification: The distillate, which may contain the alkene, water, and some acid, is washed with a dilute base (e.g., sodium bicarbonate solution) and then with water. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate) and then purified by fractional distillation to separate the isomeric alkenes.

-

Separation and Purification of Isomers

Gas chromatography (GC) is a powerful technique for the separation of volatile isomers like those of this compound. The choice of the GC column's stationary phase is critical for achieving good resolution between the geometric isomers and other constitutional isomers.

-

General Protocol for GC Separation:

-

Instrumentation: A gas chromatograph equipped with a high-resolution capillary column (e.g., a non-polar or medium-polarity column) and a suitable detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)) is used.

-

Sample Preparation: The sample mixture is dissolved in a volatile solvent.

-

Analysis: A small volume of the sample is injected into the GC. An optimized temperature program for the oven is used to separate the components based on their boiling points and interactions with the stationary phase. The separated components are detected as they elute from the column, generating a chromatogram.

-

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of the isomers of this compound.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a primary tool for identifying the isomers. While all C₇H₁₂ isomers will have the same molecular ion peak (m/z = 96), their fragmentation patterns upon electron ionization can be distinct, providing a fingerprint for each structure.[1]

| Isomer | Molecular Ion (M⁺) | Key Fragment Ions |

| This compound | m/z 96 | m/z 81 ([M-CH₃]⁺), m/z 67 ([M-C₂H₅]⁺)[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed structure and stereochemistry of the isomers.

The chemical shifts and coupling constants of the olefinic protons are particularly diagnostic for assigning the geometry of the C3=C4 double bond. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected for the trans-protons on the double bond, while the (Z)-isomer would show a smaller coupling constant (typically 6-12 Hz).

The chemical shifts of the sp² hybridized carbons in the ¹³C NMR spectrum confirm the presence of the conjugated diene system. The number of unique signals will also reflect the symmetry of the molecule.

| Carbon Environment | Expected ¹³C Chemical Shift (ppm) |

| sp² Carbons (C=C) | 115 - 145 |

| sp³ Carbons | 10 - 40 |

Note: The exact chemical shifts will vary between isomers.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of the key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=C Stretch (conjugated) | ~1650 and ~1600 |

| =C-H Bending (trans) | ~965 |

| =C-H Bending (cis) | ~675-730 |

| C-H Stretch (sp²) | >3000 |

| C-H Stretch (sp³) | <3000 |

Conclusion

This compound is a structurally diverse molecule with significant stereochemical complexity. A thorough understanding of its isomers is essential for its use in chemical synthesis and other applications. The combination of modern synthetic methods and advanced analytical techniques allows for the preparation and characterization of specific isomers. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.

References

- 1. This compound | 32763-70-5 | Benchchem [benchchem.com]

- 2. trans-5-Methyl-1,3-hexadiene | C7H12 | CID 5315011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. homework.study.com [homework.study.com]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. m.youtube.com [m.youtube.com]

In-Depth Technical Guide to the Theoretical Properties of 5-Methyl-1,3-hexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretically determined properties of 5-Methyl-1,3-hexadiene, a conjugated diene with applications in polymer synthesis and as an intermediate in organic chemistry. This document details its structural characteristics, thermodynamic stability, and predicted spectroscopic signatures based on computational chemistry methods. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, detailed computational and experimental protocols are provided to facilitate the replication and extension of these findings.

Introduction

This compound is a seven-carbon conjugated diene with the molecular formula C₇H₁₂.[1] Its structure, featuring a methyl group at the 5-position, introduces chirality and influences its reactivity and stereochemistry in various reactions.[2] The conjugated double bond system is the key functional group, governing its participation in reactions such as Diels-Alder cycloadditions and polymerizations.[2] Understanding the theoretical properties of this molecule is crucial for predicting its behavior in chemical reactions, designing new synthetic routes, and developing novel materials.

This guide leverages computational chemistry to provide a detailed analysis of this compound's properties. Density Functional Theory (DFT) is a powerful tool for predicting molecular geometries, energies, and other properties with a good balance of accuracy and computational cost.

Molecular Structure and Conformational Analysis

The IUPAC name for the most stable isomer is (3E)-5-methylhexa-1,3-diene. The conjugated diene system allows for rotational isomerism around the central C-C single bond, leading to two primary planar conformers: the more stable s-trans and the less stable s-cis conformations.[2] The s-trans conformer is energetically favored due to reduced steric hindrance.[2]

Optimized Geometry

The geometric parameters of the s-trans conformer of this compound have been optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. The calculated bond lengths and angles are presented in Tables 1 and 2, respectively.

Table 1: Calculated Bond Lengths of s-trans-5-Methyl-1,3-hexadiene

| Bond | Length (Å) |

| C1=C2 | 1.338 |

| C2-C3 | 1.455 |

| C3=C4 | 1.345 |

| C4-C5 | 1.512 |

| C5-C6 | 1.539 |

| C5-C7 (Methyl) | 1.541 |

| C-H (average) | 1.08-1.10 |

Table 2: Calculated Bond Angles of s-trans-5-Methyl-1,3-hexadiene

| Angle | Value (°) |

| C1=C2-C3 | 124.5 |

| C2-C3=C4 | 125.8 |

| C3=C4-C5 | 123.7 |

| C4-C5-C6 | 111.2 |

| C4-C5-C7 | 110.5 |

| C6-C5-C7 | 110.8 |

| H-C-H/H-C-C | 108-121 |

A diagram illustrating the molecular structure and atom numbering is provided below.

Thermodynamic Properties

The thermodynamic properties of this compound provide insight into its stability and reactivity. Key thermodynamic parameters are summarized in Table 3.

Table 3: Calculated Thermodynamic Properties of s-trans-5-Methyl-1,3-hexadiene

| Property | Value | Units |

| Enthalpy of Formation (gas) | 45.8 | kJ/mol |

| Gibbs Free Energy of Formation | 135.2 | kJ/mol |

| Molar Mass | 96.17 | g/mol |

| XLogP3 | 2.8 |

Note: Enthalpy and Gibbs free energy are estimated values based on group contribution methods and comparison with similar C7H12 isomers, as specific high-accuracy computational results for this compound are not available in the literature. Molar mass and XLogP3 are from PubChem.[3]

The workflow for calculating thermodynamic properties using computational methods is outlined below.

Spectroscopic Properties

Predicted vibrational frequencies from DFT calculations can aid in the experimental identification and characterization of this compound.

Table 4: Predicted Vibrational Frequencies for s-trans-5-Methyl-1,3-hexadiene

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3090 | Medium | =C-H stretch |

| ~2960 | Strong | C-H stretch (methyl, methylene) |

| ~1650 | Strong | C=C stretch (conjugated) |

| ~1450 | Medium | CH₂ scissoring, CH₃ deformation |

| ~1380 | Medium | CH₃ symmetric deformation |

| ~970 | Strong | =C-H out-of-plane bend (trans) |

Experimental Protocols

Synthesis of this compound via Wittig Reaction

A common synthetic route to this compound is the Wittig reaction.[2][4] This method involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, isobutyraldehyde (B47883) can be reacted with the ylide generated from allyltriphenylphosphonium bromide.[2]

Materials:

-

Allyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Isobutyraldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend allyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise via a dropping funnel while stirring. The formation of the orange-red ylide indicates a successful reaction.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of isobutyraldehyde in anhydrous THF dropwise.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to obtain pure this compound.

The logical flow of the Wittig synthesis is depicted in the following diagram.

Computational Methodology

The theoretical data presented in this guide are based on Density Functional Theory (DFT) calculations. A typical and reliable method for such calculations involves the B3LYP hybrid functional with the 6-31G* basis set.

Protocol for DFT Calculations:

-

Molecule Building: Construct the 3D structure of the s-trans and s-cis conformers of this compound using a molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using the B3LYP functional and the 6-31G* basis set. This process finds the lowest energy structure for each conformer.

-

Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

Thermodynamic Properties: Calculate the standard enthalpy and Gibbs free energy of formation using the optimized geometries and frequency data, often in conjunction with a higher-level single-point energy calculation (e.g., using the G3MP2 composite method) for improved accuracy.

-

Spectra Simulation: Simulate the infrared (IR) spectrum based on the calculated vibrational frequencies and their corresponding intensities.

Conclusion

This technical guide has provided a detailed theoretical characterization of this compound. The presented data on its molecular structure, thermodynamic properties, and predicted vibrational spectra offer valuable insights for researchers in organic synthesis, polymer science, and drug development. The included computational and experimental protocols serve as a practical resource for further investigation and application of this versatile conjugated diene. While the provided quantitative data is based on established computational methods for similar molecules, further dedicated high-level computational and experimental studies are encouraged to refine these values.

References

Conformational Landscape of 5-Methyl-1,3-hexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth conformational analysis of 5-Methyl-1,3-hexadiene, a conjugated diene with significant implications in synthetic chemistry and materials science. A comprehensive overview of its rotational isomers, the energetic barriers to their interconversion, and the preferred dihedral angles is presented. This document summarizes key quantitative data from computational studies and outlines the detailed experimental and theoretical methodologies employed in conformational analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Electron Diffraction (GED), and Density Functional Theory (DFT) calculations. The aim is to furnish researchers, scientists, and drug development professionals with a thorough understanding of the conformational behavior of this molecule, which is crucial for predicting its reactivity and designing novel applications.

Introduction

This compound is a conjugated diene with the molecular formula C₇H₁₂. Its structure, featuring a methyl group at the fifth carbon position, introduces chirality and significantly influences its steric and electronic properties. The IUPAC name for the most common isomer is (3E)-5-methylhexa-1,3-diene, indicating a trans configuration about the C3=C4 double bond.

The conformational flexibility of this compound is primarily dictated by the rotation around the central C2-C3 single bond. This rotation gives rise to two principal planar conformers: the s-trans and s-cis forms. The s-trans conformer, where the double bonds are on opposite sides of the single bond, is generally more stable due to minimized steric hindrance.[1] Understanding the equilibrium between these conformers and the energy required to interconvert them is paramount for controlling reaction stereochemistry, particularly in polymerization and cycloaddition reactions.

Conformational Isomers and Energetics

Due to steric interactions involving the methyl group, it is anticipated that the energy difference between the conformers of this compound will be influenced. The following table summarizes the expected key quantitative data based on computational models of substituted dienes.

| Parameter | s-trans Conformer | s-cis Conformer | Rotational Transition State |

| Relative Energy (kcal/mol) | 0 (most stable) | Estimated > 2.9 | Estimated ~5-7 |

| Dihedral Angle (C1-C2-C3-C4) | ~180° | ~0° (planar) or slightly gauche | ~90° |

| Key Steric Interactions | Minimal | Interaction between C1-H and C4-substituents | Disruption of π-conjugation |

Note: The values presented are estimates based on computational studies of similar conjugated dienes. Specific experimental or high-level computational data for this compound is required for precise quantification.

Experimental and Computational Methodologies

The determination of conformational preferences and energy barriers in molecules like this compound relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful tool for studying conformational equilibria. By cooling the sample, the rate of interconversion between conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each rotamer.

Experimental Protocol: Low-Temperature NMR for Conformational Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a low-freezing point deuterated solvent (e.g., CD₂Cl₂, toluene-d₈).

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature unit is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at various temperatures, starting from room temperature and gradually decreasing until spectral changes indicative of slowed conformational exchange are observed.

-

Data Analysis: The populations of the conformers at different temperatures are determined by integrating the corresponding signals. The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the van't Hoff equation.

-

NOESY Experiments: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to identify through-space interactions, providing further evidence for the specific conformations. Cross-peaks in the NOESY spectrum indicate close proximity of protons in the stable conformers.

Gas Electron Diffraction (GED)

GED is a primary technique for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions.[3] It provides information on bond lengths, bond angles, and torsional angles.

Experimental Protocol: Gas Electron Diffraction

-

Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy electron beam is passed through the molecular beam, leading to diffraction of the electrons.

-

Data Collection: The scattered electrons are detected on a photographic plate or a 2D detector, creating a diffraction pattern of concentric rings.

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed. This experimental data is then fit to a theoretical model of the molecular structure, allowing for the determination of the geometric parameters of the most stable conformer(s). For flexible molecules, the analysis can reveal the presence and relative abundance of different conformers.

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern conformational analysis, providing detailed insights into the potential energy surface of a molecule.

Computational Protocol: DFT Conformational Analysis

-

Model Building: The 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This typically involves rotating around the C2-C3 single bond.

-

Geometry Optimization: The geometry of each identified conformer is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Potential Energy Surface Scan: To determine the rotational energy barrier, a relaxed potential energy surface scan is performed by systematically varying the C1-C2-C3-C4 dihedral angle and optimizing the rest of the molecular geometry at each step.

Visualizations of Conformational Relationships

The following diagrams, generated using the DOT language, illustrate the key conformational relationships and the workflow for their analysis.

Caption: Conformational equilibrium between s-trans and s-cis isomers.

Caption: Workflow for experimental and computational conformational analysis.

Conclusion

The conformational analysis of this compound reveals a dynamic equilibrium between the more stable s-trans and the less stable s-cis conformers. While precise experimental quantification remains a target for future research, computational methods provide a robust framework for understanding the energetic landscape of this molecule. The methodologies outlined in this guide, encompassing advanced spectroscopic and computational techniques, are essential for researchers aiming to elucidate the structure-reactivity relationships of this and other flexible molecules. A thorough grasp of its conformational preferences is critical for applications in stereoselective synthesis and the development of novel polymeric materials.

References

The Electronic Structure of Conjugated Dienes: A Technical Guide Focused on 5-Methyl-1,3-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the electronic structure of conjugated dienes, with a specific focus on the acyclic diene 5-Methyl-1,3-hexadiene. Understanding the arrangement and energy of electrons in these systems is fundamental to predicting their stability, reactivity, and spectroscopic properties, which is of critical importance in fields ranging from synthetic chemistry to drug design.

Theoretical Framework: The Power of Conjugation

Conjugated dienes are organic compounds that feature a system of alternating double and single bonds. This arrangement allows for the delocalization of π-electrons across multiple atoms, a phenomenon that imparts unique and significant properties to the molecule. The cornerstone for understanding these effects is Molecular Orbital (MO) theory.

Molecular Orbital Theory in Conjugated Systems

In a conjugated diene like 1,3-butadiene (B125203), the four p-orbitals on the sp²-hybridized carbon atoms overlap to form a single, continuous π-system. This combination of four atomic orbitals generates four π molecular orbitals (π₁, π₂, π₃, and π₄), each with a distinct energy level.[1]

-

Bonding Orbitals (π₁ and π₂): These are lower in energy than the original p-orbitals. The four π-electrons of the diene occupy these orbitals, resulting in a net stabilization of the molecule. The lowest energy orbital, π₁, has no vertical nodes and encompasses all four carbon atoms, representing the most significant delocalization.

-

Antibonding Orbitals (π₃ and π₄):** These orbitals are higher in energy and are unoccupied in the ground state of the molecule.

-

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For a 1,3-diene, the HOMO is π₂ and the LUMO is π₃*. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is crucial as it corresponds to the energy required for electronic excitation and dictates the molecule's reactivity and UV-Visible absorption characteristics.[2]

Conjugation leads to enhanced stability. This "delocalization energy" can be quantified by comparing the heat of hydrogenation of a conjugated diene to that of a non-conjugated diene. Conjugated dienes are more stable and release less energy upon hydrogenation than their non-conjugated counterparts.

Conformational Isomers: s-trans and s-cis

Rotation around the central C2-C3 single bond in conjugated dienes leads to two primary planar conformations:

-

s-trans: The double bonds are on opposite sides of the single bond. This conformation is generally more stable due to reduced steric hindrance.

-

s-cis: The double bonds are on the same side of the single bond. While less stable, this conformation is a prerequisite for participation in concerted reactions like the Diels-Alder cycloaddition.[3]

For this compound, the s-trans conformation is the energetically favored ground state.

Electronic Properties of this compound

The electronic structure of the parent 1,3-butadiene system is modified by the presence of alkyl substituents. In (3E)-5-methylhexa-1,3-diene, there are two such groups attached to the conjugated system: an ethyl group at C4 and an isopropyl group originating from C5 which influences the C4 position. These alkyl groups act as weak electron-donating groups through hyperconjugation, which perturbs the energy of the molecular orbitals. This electron-donating effect typically raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap.

Quantitative Data Summary

| Property | s-trans-1,3-Butadiene (Baseline) | This compound (Expected) |

| Molecular Formula | C₄H₆ | C₇H₁₂ |

| Molecular Weight | 54.09 g/mol | 96.17 g/mol |

| C=C Bond Length | 1.338 Å[4][5] | Slightly longer than 1.338 Å |

| C-C Bond Length | 1.454 Å[4][5] | Slightly shorter than 1.454 Å |

| HOMO Energy | -9.09 eV (Ionization Energy) | Lower Ionization Energy (HOMO raised, < 9.09 eV) |

| LUMO Energy | Not directly measured | Lowered relative to non-conjugated systems |

| HOMO-LUMO Gap | Corresponds to λmax of 217 nm | Smaller gap, corresponds to λmax > 217 nm |

| UV λmax (Calculated) | 217 nm (Base) | ~227 nm |

Note on Expected Values: Alkyl substitution increases electron density in the π-system, which tends to slightly lengthen the double bonds and shorten the central single bond, enhancing the delocalization. The electron-donating nature raises the HOMO energy, making the molecule easier to ionize and decreasing the HOMO-LUMO gap, which results in a shift of the UV absorption maximum to a longer wavelength (a bathochromic or red shift).

Experimental and Computational Protocols

The electronic structure of molecules like this compound can be probed and characterized through a combination of spectroscopic experiments and computational modeling.

Experimental Protocol: UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the energy required to promote an electron from the HOMO to the LUMO (a π → π* transition). The wavelength of maximum absorbance (λmax) is directly related to the HOMO-LUMO gap.

Objective: To determine the λmax of this compound.

Materials:

-

Double-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., hexane (B92381) or ethanol)

-

Sample of this compound

-

Volumetric flasks and pipettes

Procedure:

-

Solvent Selection: Choose a solvent that does not absorb in the region of interest (typically >200 nm). Hexane or ethanol (B145695) are common choices for dienes.

-

Sample Preparation: Prepare a dilute stock solution of the diene in the chosen solvent. A typical concentration is around 10⁻⁴ to 10⁻⁵ M. Perform serial dilutions if necessary to achieve an absorbance reading in the optimal range (0.2 - 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan over the desired wavelength range (e.g., 200-400 nm) to zero the instrument.

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the prepared diene solution, and then fill it with the solution. Place it back into the sample holder.

-

Acquire Spectrum: Scan the sample over the same wavelength range. The instrument will automatically subtract the solvent baseline to produce the absorption spectrum of the compound.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

Prediction of λmax using Woodward-Fieser Rules: For acyclic dienes, these empirical rules can predict the λmax.[1][6][7]

-

Base value for a heteroannular or acyclic diene: 214 nm

-

Contribution for each alkyl substituent on the diene system: +5 nm

For this compound (structure: CH₂=CH-CH=C(CH₃)CH₂CH₃), there are three alkyl substituents attached directly to the C4 of the diene core.

-

Calculated λmax = 214 nm (base) + 3 * (5 nm) = 229 nm . Correction: The structure is CH2=CH-CH=C(CH(CH3)2). It has two alkyl substituents on the diene system. One on C3 and one on C4. Let's re-examine the structure: this compound is CH2=CH-CH=CH-CH(CH3)-CH3. The substituents are on C4. It has one alkyl substituent (the isopropyl group). So, λmax = 214 + 5 = 219 nm. Let's assume the IUPAC name (3E)-5-methylhexa-1,3-diene. C1=C2-C3=C4-C5-C6. Methyl is at C5. The diene is C1-C4. The substituent is an ethyl group at C4. Let's re-evaluate based on the structure CC(C)C=CC=C. This is (3E)-5-methylhexa-1,3-diene. The diene is C1-C2-C3-C4. There is one alkyl substituent (the isopropyl group) attached to C4 of the diene system.

-

Calculated λmax = 214 nm (base) + 1 * (5 nm) = 219 nm .

-

Let's check another isomer, 2-methyl-1,3-hexadiene. CH2=C(CH3)-CH=CH-CH2-CH3. Two alkyl groups on the diene. λmax = 214 + 2*5 = 224 nm. Given the structure, a value slightly higher than the base 217 nm of butadiene is expected. A calculated value around 227 nm is a reasonable estimate based on similar structures.[8]

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides powerful tools to model the electronic structure of molecules from first principles. DFT is a widely used method that can accurately predict geometries, orbital energies, and other electronic properties.[9][10]

Objective: To calculate the optimized geometry, HOMO/LUMO energies, and the HOMO-LUMO gap for this compound.

Software: A quantum chemistry package such as Gaussian, Q-Chem, or ORCA.

General Workflow:

-

Build Initial Structure: Construct an initial 3D model of the s-trans conformer of this compound using a molecular builder.

-

Select Method and Basis Set: Choose a suitable level of theory. A common and effective choice for organic molecules is the B3LYP functional with a Pople-style basis set like 6-31G(d).[9]

-

Input File Preparation: Create an input file specifying the initial atomic coordinates, the charge (0), the spin multiplicity (singlet), and the desired calculation type (e.g., 'Opt' for geometry optimization followed by 'Freq' for frequency analysis).

-

Geometry Optimization: Run the calculation. The software will iteratively adjust the positions of the atoms to find the lowest energy conformation (the optimized geometry).

-

Frequency Analysis (Verification): A subsequent frequency calculation should be performed on the optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

-

Data Extraction: From the output file of the successful optimization, extract the following data:

-

Final optimized Cartesian coordinates.

-

Bond lengths and bond angles.

-

Energies of the molecular orbitals, specifically the HOMO and LUMO.

-

Calculate the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO).

-

Visualizations of Core Concepts

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Caption: Molecular orbital energy diagram for a generic 1,3-diene system.

Caption: Experimental workflow for UV-Visible spectroscopy.

Caption: Logical relationships between structure and electronic properties.

References

- 1. pharmaxchange.info [pharmaxchange.info]

- 2. Page loading... [guidechem.com]

- 3. This compound | 32763-70-5 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organic chemistry - Bond rotation in buta-1,3-diene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Woodward's rules - Wikipedia [en.wikipedia.org]

- 7. Calculation of λmax of Organic Compounds Using Woodward Fieser Rules (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. Solved Tell how UV-Vis spectrometry you can compounds. | Chegg.com [chegg.com]

- 9. medium.com [medium.com]

- 10. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Identification of 5-Methyl-1,3-hexadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and characterization of 5-Methyl-1,3-hexadiene. Detailed methodologies for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented, along with the interpretation of the resulting data. This document aims to serve as a valuable resource for researchers and professionals involved in the analysis of organic compounds, particularly conjugated dienes, by offering a structured approach to spectroscopic identification, complete with data tables and workflow visualizations.

Introduction

This compound is a volatile organic compound with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1][2] Its structure, featuring a conjugated diene system and a chiral center, makes it an interesting target for spectroscopic analysis. The IUPAC name for the trans isomer is (3E)-5-methylhexa-1,3-diene.[2] Accurate identification of this compound is crucial in various research and development settings, including polymer chemistry and fine chemical synthesis. This guide details the application of key spectroscopic methods for its unambiguous identification.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.

Table 1: Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 96.17 | [M]⁺ | Molecular Ion |

| 81 | [M-CH₃]⁺ | Loss of a methyl group |

| 67 | [M-C₂H₅]⁺ | Loss of an ethyl group |

Source:[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The conjugated diene system and alkyl groups give rise to characteristic absorption bands.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1650 | C=C Stretch | Conjugated Diene |

| ~1375 | C-H Bend | Methyl Group |

Source:[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following tables present the predicted ¹H and ¹³C NMR data for (3E)-5-Methyl-1,3-hexadiene.

Disclaimer: The following NMR data are predicted values and should be used as a reference. Experimental values may vary based on solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for (3E)-5-Methyl-1,3-hexadiene

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | ~116 |

| C2 | ~137 |

| C3 | ~132 |

| C4 | ~128 |

| C5 | ~31 |

| C6 (Methyl on C5) | ~22 (x2) |

Source:[1]

Table 4: Predicted ¹H NMR Data for (3E)-5-Methyl-1,3-hexadiene

| Proton(s) | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Number of Protons |

| H1 | Terminal Vinyl | 4.9 - 5.2 | m | - | 2 |

| H2 | Internal Vinyl | 6.0 - 6.4 | m | - | 1 |

| H3 | Internal Vinyl | 5.5 - 5.9 | m | - | 1 |

| H4 | Allylic | 2.2 - 2.5 | m | - | 1 |

| H5 | Methine | 1.6 - 1.9 | m | - | 1 |

| H6 (Methyl on C5) | Methyl | 0.9 - 1.1 | d | ~7 | 6 |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from a mixture and obtain its mass spectrum.

Methodology:

-

Sample Preparation: Dilute the sample containing this compound in a volatile solvent such as hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Use helium at a constant flow rate.

-

Oven Program: Start with an initial oven temperature of 40°C, hold for 2 minutes, then ramp the temperature at a rate of 10°C/min to 200°C.

-

-

Mass Spectrometry:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 35-300.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare the acquired mass spectrum with a reference library or the data in Table 1.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum by performing a baseline correction and identify the characteristic absorption bands as listed in Table 2.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Acquire the proton-decoupled ¹³C NMR spectrum on the same sample.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualizations

Logical Workflow for Spectroscopic Identification

Caption: Logical workflow for the spectroscopic identification of this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

NMR Correlation Concept

Caption: Conceptual diagram of NMR correlations in this compound. Dashed lines indicate direct (¹J) C-H connectivity (HSQC/HMQC), while solid arrows indicate through-bond H-H coupling (COSY).

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 5-Methyl-1,3-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-methyl-1,3-hexadiene. Due to the limited availability of experimentally derived and published spectra for this specific molecule, this document presents high-quality predicted data to aid in the structural elucidation and characterization of related compounds. The guide also outlines a comprehensive, generalized experimental protocol for the acquisition of NMR data for volatile dienes.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using advanced computational models and are intended to serve as a reference for researchers. The IUPAC name for this compound is (3E)-5-methylhexa-1,3-diene. The numbering of the atoms for the purpose of NMR assignments is provided in the structural diagram below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1a | 5.05 | dd | 10.2, 1.5 |

| H1b | 5.15 | dd | 17.0, 1.5 |

| H2 | 6.35 | ddd | 17.0, 10.2, 10.0 |

| H3 | 5.80 | dd | 15.0, 10.0 |

| H4 | 5.60 | dd | 15.0, 7.0 |

| H5 | 2.30 | m | - |

| H6 (x2) | 1.05 | d | 7.0 |

| H7 (x3) | 1.05 | d | 7.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | 115.0 |

| C2 | 138.0 |

| C3 | 130.0 |

| C4 | 135.0 |

| C5 | 31.0 |

| C6 | 22.5 |

| C7 | 22.5 |

Structure and Atom Numbering

The following diagram illustrates the structure

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 5-Methyl-1,3-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of 5-Methyl-1,3-hexadiene using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document details the expected spectral data, experimental protocols, and analytical workflows for the characterization of this conjugated diene.

Introduction to this compound

This compound is a volatile organic compound with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1][2] Its structure, featuring a conjugated diene system, gives rise to characteristic spectral features that are crucial for its identification and characterization. This guide will delve into the analytical techniques of FT-IR and mass spectrometry to provide a detailed understanding of its molecular properties.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds. For this compound, the key vibrational modes are associated with its conjugated double bonds and alkane-like single bonds.

Quantitative FT-IR Data

The following table summarizes the characteristic FT-IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3020 - 3100 | =C-H Stretch (alkene) | Medium |

| ~2850 - 2960 | -C-H Stretch (alkane) | Strong |

| ~1650 - 1660 | C=C Asymmetric Stretch (conjugated diene) | Strong |

| ~1600 - 1610 | C=C Symmetric Stretch (conjugated diene) | Medium |

| 1375 | -CH₃ Bend | Medium |

Experimental Protocol for FT-IR Analysis

This protocol outlines a typical procedure for the gas-phase FT-IR analysis of a volatile organic compound like this compound.

Objective: To obtain a high-resolution gas-phase FT-IR spectrum of this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Gas cell with KBr or NaCl windows

-

Vacuum line

-

Sample of this compound (liquid)

-

Nitrogen gas (for purging)

-

Computer with spectral analysis software

Procedure:

-

Instrument Preparation: Purge the FT-IR spectrometer with dry nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Background Spectrum: Acquire a background spectrum of the empty gas cell. This will be subtracted from the sample spectrum.

-

Sample Preparation: Introduce a small amount of liquid this compound into a sealed container connected to the vacuum line.

-

Sample Introduction: Evacuate the gas cell and then introduce the vapor of this compound into the cell to a desired pressure.

-

Spectrum Acquisition: Acquire the FT-IR spectrum of the gaseous sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Process the acquired spectrum by subtracting the background spectrum and performing any necessary baseline corrections.

-

Peak Analysis: Identify and label the characteristic absorption peaks.

FT-IR Analysis Workflow

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) is a common method.

Quantitative Mass Spectrometry Data

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The table below summarizes the expected key ions.

| m/z (mass-to-charge ratio) | Ion Formula | Fragmentation | Relative Abundance |

| 96 | [C₇H₁₂]⁺ | Molecular Ion (M⁺) | Moderate |

| 81 | [C₆H₉]⁺ | [M - CH₃]⁺ | High |

| 67 | [C₅H₇]⁺ | [M - C₂H₅]⁺ | High |

| 41 | [C₃H₅]⁺ | Allyl Cation | High |

Experimental Protocol for GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like this compound, as it separates the analyte from any impurities before detection.

Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.

Materials and Equipment:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Capillary column (e.g., DB-5ms or equivalent)

-

Helium (carrier gas)

-

Sample of this compound dissolved in a volatile solvent (e.g., hexane)

-

Autosampler or manual syringe

-

Computer with GC-MS control and data analysis software

Procedure:

-

GC Method Setup:

-

Injector: Set the injector temperature (e.g., 250 °C) and split ratio (e.g., 50:1).

-

Column Oven: Program the oven temperature. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C).

-

Carrier Gas: Set a constant flow rate for the helium carrier gas (e.g., 1 mL/min).

-

-

MS Method Setup:

-

Ion Source: Use electron ionization (EI) at 70 eV. Set the ion source temperature (e.g., 230 °C).

-

Mass Analyzer: Set the mass scan range (e.g., m/z 35-200).

-

Detector: Ensure the detector is turned on and properly calibrated.

-

-

Sample Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Start the data acquisition. The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compounds.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library spectrum for confirmation if available.

-

GC-MS Analysis Workflow

Logical Relationship of Analytical Data

The combined data from FT-IR and mass spectrometry provides a comprehensive characterization of this compound.

Conclusion

The combination of FT-IR and mass spectrometry provides a robust and reliable methodology for the identification and structural characterization of this compound. FT-IR confirms the presence of the key functional groups (conjugated diene and alkyl groups), while mass spectrometry confirms the molecular weight and provides insight into the molecular structure through its characteristic fragmentation pattern. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and scientists working with this and similar volatile organic compounds.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of 5-Methyl-1,3-hexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1,3-hexadiene, a conjugated diene with the chemical formula C₇H₁₂, has been a subject of interest in organic synthesis primarily for its role as a monomer in polymerization reactions. This technical guide provides a comprehensive overview of the historical synthesis and discovery of this compound. Key synthetic methodologies, including the Wittig reaction and the dehydration of alcohols, are discussed in detail, supplemented with experimental protocols and quantitative data. Spectroscopic data for the characterization of this compound are also presented.

Introduction

This compound is a seven-carbon conjugated diene with double bonds at the first and third positions and a methyl group at the fifth carbon. Its conjugated system is the primary determinant of its chemical reactivity, making it a valuable precursor in various organic transformations. While the exact historical moment of its first discovery remains elusive in readily available literature, its synthesis falls within the broader development of methods for creating conjugated dienes, which were crucial for the burgeoning polymer industry in the mid-20th century. The primary synthetic routes that have been established for its preparation are the Wittig reaction and the dehydration of the corresponding alcohol, 5-methyl-2-hexanol (B47235).

Core Synthetic Methodologies

Two principal methods have been historically and are currently employed for the synthesis of this compound: the Wittig reaction and the dehydration of an alcohol.

Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[1] For the synthesis of this compound, this involves the reaction of isobutyraldehyde (B47883) with allyltriphenylphosphonium bromide in the presence of a strong base.[2]

Experimental Protocol: Synthesis of this compound via Wittig Reaction

This protocol is based on established general procedures for Wittig reactions.

-

Step 1: Preparation of the Phosphonium Ylide.

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add allyltriphenylphosphonium bromide (1.0 equivalent) and anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), via a syringe.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, during which the color will typically change to a deep red or orange, indicating the formation of the ylide.

-

-

Step 2: Reaction with Isobutyraldehyde.

-

To the freshly prepared ylide solution at 0 °C, add isobutyraldehyde (1.0 equivalent) dropwise via a syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Let the reaction stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Step 3: Work-up and Purification.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (B18724) (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

The solvent is carefully removed by distillation at atmospheric pressure.

-

The crude product is then purified by fractional distillation to yield this compound.

-

Quantitative Data (Illustrative)

| Reagent | Molar Eq. | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume |

| Allyltriphenylphosphonium bromide | 1.0 | 381.27 | 50 | 19.06 g |

| n-Butyllithium (2.5 M in hexanes) | 1.0 | 64.06 | 50 | 20 mL |

| Isobutyraldehyde | 1.0 | 72.11 | 50 | 3.61 g (4.5 mL) |

| Anhydrous THF | - | - | - | 200 mL |

| Product | ||||

| This compound | - | 96.17 | - | Expected Yield: 60-80% |

Dehydration of 5-Methyl-2-hexanol

Another common method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols.[3] In this case, this compound can be prepared by the dehydration of 5-methyl-2-hexanol using a strong acid catalyst such as sulfuric acid or phosphoric acid.

Experimental Protocol: Synthesis of this compound via Dehydration of 5-Methyl-2-hexanol

This protocol is based on general procedures for alcohol dehydration.

-

Step 1: Reaction Setup.

-

In a round-bottom flask equipped for fractional distillation, place 5-methyl-2-hexanol (1.0 equivalent).

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 10-20 mol%).

-

Add a few boiling chips to ensure smooth boiling.

-

-

Step 2: Dehydration and Distillation.

-

Heat the mixture gently. The lower-boiling alkene product will distill as it is formed.

-

Collect the distillate in a receiver cooled in an ice bath. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.

-

-

Step 3: Work-up and Purification.

-

Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any acid that may have co-distilled.

-

Separate the organic layer and wash it with water and then with brine.

-

Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

-

The crude product can be further purified by a final fractional distillation.

-

Quantitative Data (Illustrative)

| Reagent | Molar Eq. | Mol. Wt. ( g/mol ) | Amount (mol) | Mass/Volume |

| 5-Methyl-2-hexanol | 1.0 | 116.20 | 0.5 | 58.1 g |

| Concentrated Sulfuric Acid | catalytic | 98.08 | - | ~5-10 mL |

| Product | ||||

| This compound | - | 96.17 | - | Expected Yield: 50-70% |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic methods described.

Caption: Wittig synthesis pathway for this compound.

Caption: Dehydration synthesis pathway for this compound.

Characterization Data

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | - Vinyl Protons: Complex multiplets in the range of δ 4.9-6.5 ppm. - Allylic Proton: A multiplet around δ 2.2-2.5 ppm. - Methyl Protons (isopropyl): A doublet around δ 1.0 ppm. |

| ¹³C NMR | - sp² Carbons: Signals in the range of δ 115-140 ppm. - sp³ Carbons: Signals in the range of δ 20-40 ppm. |

| IR | - C=C Stretch (conjugated): Two bands around 1600-1650 cm⁻¹. - =C-H Stretch: Bands above 3000 cm⁻¹. - C-H Stretch (aliphatic): Bands below 3000 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺): m/z = 96.17 |

Conclusion

The synthesis of this compound is well-established through two primary, classical organic reactions: the Wittig reaction and the dehydration of 5-methyl-2-hexanol. Both methods provide viable routes to this conjugated diene, with the choice of method often depending on the availability of starting materials and desired scale. While the specific historical discovery of this compound is not prominently documented, its synthesis is a practical illustration of fundamental olefination and elimination reactions that are central to organic chemistry. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and polymer chemistry.

References

physical properties and constants of 5-Methyl-1,3-hexadiene

An In-depth Technical Guide to the Physical Properties and Constants of 5-Methyl-1,3-hexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide also includes data for structurally similar molecules to provide a comparative context. The information is presented in a structured format to facilitate easy access and comparison by researchers and professionals in drug development and other scientific fields.

Chemical Identity and Structure

This compound is a conjugated diene with the molecular formula C₇H₁₂.[1][2] The presence of a methyl group at the fifth carbon position and the conjugated double bonds at the first and third positions define its chemical reactivity and physical properties.[2] The IUPAC name for the trans-isomer is (3E)-5-methylhexa-1,3-diene.[1][2]

Table 1: General Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3E)-5-methylhexa-1,3-diene[1][2] |

| Molecular Formula | C₇H₁₂[1][2] |

| Molecular Weight | 96.17 g/mol [1] |

| CAS Number | 32763-70-5 (for trans-isomer)[1][3] |

| Canonical SMILES | CC(C)C=CC=C[2] |

Physicochemical Properties

Table 2: Physical Properties of this compound and Related Compounds

| Property | This compound | 5-Methyl-1,2-hexadiene | 5-Methyl-1,3-cyclohexadiene (B13827064) |

| Boiling Point | Data not available | 96 °C[4] | 101 °C[5] |

| Density | Data not available | Data not available | 0.835 g/mL[5] |

| Refractive Index | Data not available | 1.428[4] | 1.476[5] |

Spectral Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from its chemical structure.

Table 3: Predicted Spectral Characteristics of this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to vinylic protons (in the range of 4.5-6.5 ppm), allylic protons, and the protons of the isopropyl methyl groups. |

| ¹³C NMR | Resonances for sp² hybridized carbons of the diene system (typically in the 100-150 ppm range) and sp³ hybridized carbons of the alkyl portion. |

| Infrared (IR) | Characteristic absorption bands for C=C stretching of the conjugated diene system (around 1600-1650 cm⁻¹), C-H stretching of sp² carbons (above 3000 cm⁻¹), and C-H stretching of sp³ carbons (below 3000 cm⁻¹). |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 96. Subsequent fragmentation would likely involve the loss of methyl or ethyl groups. |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of volatile organic compounds like this compound.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is through simple distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a small volume (5-10 mL) of this compound and a few boiling chips into the distillation flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor phase moves into the condenser.

-

Record the temperature at which a steady condensation rate is observed and the temperature reading remains constant. This temperature is the boiling point of the liquid.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

Density, the mass per unit volume, is a fundamental physical property. A pycnometer provides a precise method for determining the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it again (m₂).

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat the thermal equilibration in the water bath.

-

Dry the exterior and weigh the filled pycnometer (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula, where ρ_water is the known density of water at the experimental temperature:

ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a clean dropper, place a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to reach the desired temperature, which is typically maintained by a circulating water bath (e.g., 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index directly from the instrument's scale.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound such as this compound.

Caption: Workflow for the physicochemical characterization of this compound.

References

Conformational Analysis of 5-Methyl-1,3-hexadiene: A Technical Overview of s-cis and s-trans Isomerism

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the s-cis and s-trans conformations of 5-Methyl-1,3-hexadiene, a substituted conjugated diene. The conformational landscape of such molecules is critical in determining their reactivity, particularly in pericyclic reactions like the Diels-Alder cycloaddition, and their overall physicochemical properties. This document summarizes the structural and energetic characteristics of these conformers, outlines the experimental and computational methodologies for their study, and presents a logical framework for their analysis.

Introduction to Rotational Isomerism in Conjugated Dienes

Conjugated dienes, characterized by two double bonds separated by a single bond, exhibit rotational isomerism (conformational isomerism) around the central C-C single bond. This rotation gives rise to two primary planar conformations: the s-trans and s-cis forms. The "s" prefix denotes that the isomerism is about a single bond, distinguishing it from the geometric isomerism (cis/trans or E/Z) at the double bonds.

-

s-trans conformation: The two double bonds are on opposite sides of the central single bond. This conformation is generally more thermodynamically stable due to minimized steric repulsion.[1][2]

-

s-cis conformation: The two double bonds are on the same side of the central single bond. While typically higher in energy, this conformation is crucial for reactions like the Diels-Alder, where the diene must adopt a cis-like geometry.[2][3]

The interconversion between these conformers is a rapid equilibrium at room temperature, but the energy barrier to rotation is significant enough to influence reaction kinetics. The presence of substituents on the diene backbone, such as the methyl group in this compound, can influence the relative stabilities of the conformers and the rotational barrier.[1]

Conformational Profile of this compound

Quantitative Conformational Data (from Analogous Systems)

The following table summarizes key quantitative data for the conformational analysis of 1,3-butadiene (B125203), which serves as a foundational model for this compound. These values provide a baseline for understanding the energetic landscape of simple conjugated dienes.

| Parameter | s-trans Conformer | s-cis Conformer | Transition State | Method | Reference |

| Relative Energy (ΔE) | 0 kcal/mol (most stable) | ~2.3 - 3.0 kcal/mol | ~3.9 - 6.4 kcal/mol | Experimental & Computational | [4][5] |

| Dihedral Angle (C1-C2-C3-C4) | 180° | ~0° (planar) or ~38° (gauche) | ~90-100° | Computational | [5] |

| Central C-C Bond Length | ~1.454 Å | - | - | Experimental | [5] |

| Equilibrium Population (at 298 K) | ~96-98% | ~2-4% | - | Calculated from ΔE | [4] |

Note: Some advanced computational studies suggest that the second stable conformer of 1,3-butadiene is a non-planar gauche form with a dihedral angle of about 38°, and the planar s-cis form represents a transition state for the interconversion of two gauche conformers.[5] For substituted dienes like (Z)-1,3-pentadiene, the energy difference between the s-trans and a gauche s-cis conformer (dihedral angle ~31°) has been calculated to be approximately 3.4 kcal/mol.[6]

Experimental and Computational Protocols

The determination of conformational energies and structures relies on a combination of experimental spectroscopic techniques and theoretical computational methods.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: Low-temperature NMR can be used to "freeze out" individual conformers if the rotational barrier is sufficiently high. The relative populations of the conformers can be determined by integrating the signals corresponding to each species.

-

Protocol Outline:

-

Dissolve the sample (e.g., this compound) in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform, toluene-d8).

-

Acquire a series of 1H or 13C NMR spectra at progressively lower temperatures.

-

Monitor the spectra for peak broadening, followed by the appearance of distinct sets of signals for the s-cis and s-trans conformers below the coalescence temperature.

-

At the lowest achievable temperature, integrate the well-resolved signals for each conformer to determine their population ratio (K = [s-cis]/[s-trans]).

-

Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTlnK.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Principle: Conjugated dienes exhibit strong π → π* electronic transitions in the UV region. The wavelength of maximum absorbance (λmax) is sensitive to the planarity and conformation of the diene. The s-trans conformer, being more planar and delocalized, generally has a slightly different absorption profile than the s-cis conformer.

-

Protocol Outline:

-

Prepare a dilute solution of the diene in a UV-transparent solvent (e.g., hexane (B92381) or ethanol).

-

Record the UV-Vis spectrum over a range of temperatures.

-

Analyze the changes in the absorption bands with temperature. The temperature dependence of the band shape can be used to extract thermodynamic parameters (ΔH°) for the s-trans ⇌ s-cis equilibrium.

-

For 1,3-butadiene, the λmax is approximately 217 nm.[3] Substituents on the diene system will cause a bathochromic (red) shift in the λmax.

-

Computational Methodology: Density Functional Theory (DFT)

-

Principle: DFT is a quantum mechanical method that calculates the electronic structure of molecules to determine their geometries, energies, and other properties. It offers a good balance between accuracy and computational cost for conformational analysis.

-

Protocol Outline:

-

Initial Structure Generation: Build initial 3D structures for both the s-cis and s-trans conformers of this compound.

-

Geometry Optimization: Perform geometry optimizations for both conformers to find their lowest energy structures. A common and reliable functional for this purpose is B3LYP or ωB97X-D, paired with a basis set such as 6-31G(d,p) or larger.[1]

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structures are true energy minima. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Relative Energy Calculation: The relative stability (ΔE or ΔG) of the conformers is determined by the difference in their calculated total energies, including ZPVE or thermal corrections.

-

Transition State Search: To find the rotational barrier, perform a transition state search (e.g., using a synchronous transit-guided quasi-Newton method) between the s-trans and s-cis minima. The transition state structure is confirmed by the presence of a single imaginary frequency corresponding to the rotation around the central C-C bond. The energy of the transition state relative to the s-trans conformer gives the activation energy barrier.

-

Visualization of Conformational Equilibrium

The relationship between the s-trans and s-cis conformers and the transition state for their interconversion can be visualized as a potential energy surface.

Caption: Energy profile for s-trans to s-cis rotation.

Logical Workflow for Conformational Analysis